1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
CAS No.: 1029718-80-6
Cat. No.: VC11721566
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029718-80-6 |
|---|---|
| Molecular Formula | C14H18N4OS |
| Molecular Weight | 290.39 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C14H18N4OS/c1-19-12-4-2-11(3-5-12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3 |
| Standard InChI Key | CCVDPMLMJBYDDG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NSC(=N2)N3CCNCC3 |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NSC(=N2)N3CCNCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is C₁₃H₁₆N₄O₂S, with a calculated molecular weight of 292.36 g/mol . The compound features:
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A 1,2,4-thiadiazole ring (a five-membered heterocycle with two nitrogen and one sulfur atom).
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A 4-methoxybenzyl group attached at the 3-position of the thiadiazole, introducing electron-donating methoxy substituents to the aromatic system.
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A piperazine ring linked to the 5-position of the thiadiazole, enhancing solubility and bioavailability.
Comparative Structural Analysis
The methoxy group’s electron-donating nature may enhance π-π stacking interactions with biological targets compared to the electron-withdrawing chloro substituent in analogs .
Physicochemical Characteristics
While experimental data on the target compound’s solubility, melting point, and stability remain unreported, inferences can be drawn from structurally related molecules:
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol, based on the piperazine moiety’s hydrophilicity.
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Lipophilicity: Predicted logP value of ~2.1 (estimated via computational models), suggesting moderate membrane permeability .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine likely follows a multi-step protocol analogous to related thiadiazole derivatives :
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Thiadiazole Ring Formation:
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Substitution at the 3-Position:
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Alkylation or nucleophilic substitution to introduce the 4-methoxybenzyl group. For instance, treatment with 4-methoxybenzyl chloride in the presence of a base.
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Piperazine Incorporation:
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Coupling the thiadiazole intermediate with piperazine via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
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Reaction Scheme
Analytical Validation
Characterization methods for similar compounds include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and ring structures .
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Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identification of functional groups (e.g., C-N, C-S stretches).
Applications and Future Directions
Therapeutic Applications
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Central Nervous System Disorders: Potential use in epilepsy or neuropathic pain due to anticonvulsant and analgesic profiles .
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Infectious Diseases: Broad-spectrum antimicrobial activity against drug-resistant strains.
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Oncology: Exploration as adjuvant therapy targeting inflammatory tumor microenvironments .
Research Gaps and Opportunities
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